molecular formula C18H11ClN4O3 B257382 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide

Cat. No. B257382
M. Wt: 366.8 g/mol
InChI Key: KVQYSZWHLBJBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is a chemical compound that has shown promising results in scientific research. It is a synthetic compound that has been studied for its potential use in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields and purity. However, one limitation is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and potential applications in medicine, agriculture, and material science. Another direction is to study its potential toxicity and safety in humans and the environment. Additionally, further research could focus on optimizing the synthesis method and improving the yield and purity of the compound.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. The hydrazide is then reacted with 4-chlorobenzoyl chloride to form the intermediate product, which is then further reacted with isoxazole-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide has been studied for its potential use in various fields of scientific research. In medicine, it has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a polymer additive.

properties

Product Name

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-isoxazolecarboxamide

Molecular Formula

C18H11ClN4O3

Molecular Weight

366.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H11ClN4O3/c19-13-8-6-11(7-9-13)15-10-14(21-25-15)18(24)20-17-16(22-26-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,23,24)

InChI Key

KVQYSZWHLBJBDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.